molecular formula C10H11Cl2NO2 B12289098 3-Amino-4-(2,6-dichlorophenyl)butyric Acid

3-Amino-4-(2,6-dichlorophenyl)butyric Acid

Cat. No.: B12289098
M. Wt: 248.10 g/mol
InChI Key: NEVHSDHUEZCVLZ-UHFFFAOYSA-N
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Description

3-Amino-4-(2,6-dichlorophenyl)butyric Acid is an organic compound with the molecular formula C10H12Cl2NO2. It is a derivative of butyric acid, where the butyric acid backbone is substituted with an amino group at the 3rd position and a 2,6-dichlorophenyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,6-dichlorophenyl)butyric Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzaldehyde and malonic acid.

    Formation of Intermediate: The initial step involves the condensation of 2,6-dichlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide to form 2,6-dichlorocinnamic acid.

    Reduction: The 2,6-dichlorocinnamic acid is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form 3-(2,6-dichlorophenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,6-dichlorophenyl)butyric Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-4-(2,6-dichlorophenyl)butyric Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,6-dichlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(2,4-dichlorophenyl)butyric Acid
  • 3-Amino-4-(2,5-dichlorophenyl)butyric Acid
  • 3-Amino-4-(2,3-dichlorophenyl)butyric Acid

Uniqueness

3-Amino-4-(2,6-dichlorophenyl)butyric Acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other isomers. This unique structure may result in distinct pharmacological properties and applications .

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

3-amino-4-(2,6-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-8-2-1-3-9(12)7(8)4-6(13)5-10(14)15/h1-3,6H,4-5,13H2,(H,14,15)

InChI Key

NEVHSDHUEZCVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(CC(=O)O)N)Cl

Origin of Product

United States

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